2,4-dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide

Description

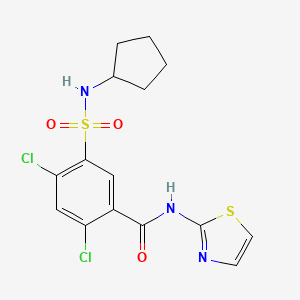

2,4-Dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring linked to a sulfamoyl-substituted aromatic core. The compound’s structure includes:

- N-Cyclopentylsulfamoyl moiety: A sulfonamide group with a cyclopentyl substituent, likely influencing solubility and target binding.

- Thiazol-2-yl group: A heterocyclic ring common in bioactive molecules, contributing to hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name |

2,4-dichloro-5-(cyclopentylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N3O3S2/c16-11-8-12(17)13(25(22,23)20-9-3-1-2-4-9)7-10(11)14(21)19-15-18-5-6-24-15/h5-9,20H,1-4H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAUWVCPHBKBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with dichloro and thiazole substituents, which are known to influence its biological activity. The presence of the cyclopentylsulfamoyl group is significant for its interaction with biological targets.

- Molecular Formula : CHClNOS

- CAS Number : 919053-86-4

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies on related thiazole derivatives have shown their potential as glucokinase (GK) activators, which are crucial in regulating glucose metabolism. These compounds were designed to mitigate risks associated with hypoglycemia while enhancing glucose homeostasis .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest it may exhibit cytotoxic properties. The mechanism often involves the induction of apoptosis in cancer cells, a critical pathway for the effectiveness of many anticancer drugs. For example, studies on benzamide derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential glucokinase activation | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Selective Targeting | High selectivity over other metabolic enzymes |

Case Studies

- Glucokinase Activation :

-

Anticancer Efficacy :

- Research on related compounds has demonstrated enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231), indicating that modifications to the benzamide structure can lead to improved anticancer properties . The specific mechanisms involved include apoptosis induction and cell cycle disruption.

Research Findings

Recent studies have focused on optimizing the structural components of thiazole-based benzamides to enhance their biological efficacy. Modifications such as varying substituents on the benzene ring or altering the sulfamoyl group have been shown to significantly impact their potency and selectivity against target enzymes .

Future Directions

Continued research is necessary to fully elucidate the biological mechanisms of this compound. Potential areas for future investigation include:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : To optimize chemical modifications for enhanced potency.

- Mechanistic Studies : To better understand how this compound interacts with specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Sulfamoyl/Benzamide Motifs

The following compounds share core structural features with the target molecule, enabling comparative analysis:

Key Observations:

- Sulfamoyl/Benzamide Core : Compounds with sulfamoyl groups (e.g., 68 , 73 ) exhibit diverse pharmacological roles, including receptor rescue and enzyme inhibition .

- Thiazole Substitutions : The thiazole ring’s substitution pattern (e.g., pyridinyl in 4d , bromophenyl in 2D291 ) significantly impacts bioactivity. For example, 2D291 ’s bromine substituent enhances adjuvant potency .

- Solubility and Lipophilicity : Piperazine (4e ) or morpholine (4d ) substituents improve aqueous solubility, while naphthyl (73 ) or dichlorophenyl groups increase lipophilicity .

Impact of Substituents on Activity

Thiazole Ring Modifications

- Essentiality of Thiazole : Analogs lacking the thiazole ring (e.g., 2f-i , 3k in ) lose activity, confirming its critical role in target binding .

- Substitution at Thiazole 4/5-Positions : Pyridinyl (4d , 4e ) or phenyl groups (2D291 ) enhance interactions with hydrophobic pockets in target proteins .

Sulfamoyl Group Variations

Physicochemical and Spectroscopic Comparisons

- Melting Points: Analogs with polar substituents (e.g., 4d: 215–217°C) exhibit higher melting points than non-polar derivatives (4e: 198–200°C), correlating with crystallinity .

- Spectroscopic Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.